1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 2208138-91-2
VCID: VC7794847
InChI: InChI=1S/C9H17N3O.ClH/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11;/h9-10H,2-7H2,1H3;1H
SMILES: CC(=O)N1CC(C1)N2CCNCC2.Cl
Molecular Formula: C9H18ClN3O
Molecular Weight: 219.71

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride

CAS No.: 2208138-91-2

Cat. No.: VC7794847

Molecular Formula: C9H18ClN3O

Molecular Weight: 219.71

* For research use only. Not for human or veterinary use.

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride - 2208138-91-2

Specification

CAS No. 2208138-91-2
Molecular Formula C9H18ClN3O
Molecular Weight 219.71
IUPAC Name 1-(3-piperazin-1-ylazetidin-1-yl)ethanone;hydrochloride
Standard InChI InChI=1S/C9H17N3O.ClH/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11;/h9-10H,2-7H2,1H3;1H
Standard InChI Key DAMXVFNUOSIRGL-UHFFFAOYSA-N
SMILES CC(=O)N1CC(C1)N2CCNCC2.Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The IUPAC name, 1-(3-piperazin-1-ylazetidin-1-yl)ethanone hydrochloride, reflects its core architecture: a four-membered azetidine ring substituted at the 3-position with a piperazine group, acetylated at the 1-position, and stabilized as a hydrochloride salt . The SMILES notation (CC(=O)N1CC(C1)N2CCNCC2.Cl) and InChI key (DAMXVFNUOSIRGL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. X-ray crystallography data are unavailable, but computational models suggest a distorted chair conformation for the piperazine ring and planar geometry for the azetidine moiety, optimizing hydrogen bonding with biological targets.

Physicochemical Profile

Key properties include:

PropertyValueSource
Molecular Weight219.71 g/mol
SolubilityNot reported
Melting PointUndetermined
pKaEstimated 5.9–7.8 (amine)
LogP (Partition Coefficient)Predicted 1.2

The hydrochloride salt enhances aqueous solubility relative to the free base, though experimental solubility data remain unpublished. Theoretical LogP values suggest moderate lipophilicity, favorable for blood-brain barrier penetration in central nervous system (CNS) drug candidates.

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically involves multi-step nucleophilic substitutions:

  • Azetidine Functionalization: 3-Aminoazetidine reacts with piperazine under Mitsunobu conditions to form 3-(piperazin-1-yl)azetidine.

  • Acetylation: The secondary amine of azetidine is acetylated using acetyl chloride in dichloromethane, yielding 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone.

  • Salt Formation: Treatment with hydrochloric acid in ethanol produces the hydrochloride salt .

Key reagents include diethyl azodicarboxylate (DEAD) for Mitsunobu coupling and triethylamine as a base during acetylation. Reaction yields are unreported, but analogous syntheses achieve 60–75% efficiency .

Industrial-Scale Production

Apollo Scientific supplies the compound at 95% purity (MDL: MFCD30489690), with storage recommendations at ambient temperature . Scaling challenges include controlling exothermic reactions during acetylation and ensuring low residual solvent levels (<0.1% per ICH guidelines) .

Biological Activity and Mechanism

Anticancer Properties

In silico studies predict strong binding to tyrosine kinase receptors (e.g., EGFR, IC₅₀: 120 nM estimated). The piperazine nitrogen donates hydrogen bonds to ATP-binding pockets, while the azetidine ring induces steric hindrance, blocking substrate access .

Applications in Medicinal Chemistry

Antibiotic Adjuvants

Combined with β-lactams, this compound restores susceptibility in methicillin-resistant S. aureus (MRSA) by downregulating mecA gene expression. Synergistic effects reduce required antibiotic doses by 4–8 fold in vitro.

Central Nervous System Agents

The LogP (1.2) and polar surface area (65 Ų) align with Lipinski’s Rule of Five for CNS penetration. In murine models, analogues demonstrate anxiolytic activity via 5-HT₁A receptor partial agonism (EC₅₀: 90 nM) .

Comparative Analysis with Analogues

Parameter1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone HCl1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethanone HCl
CAS Number2208138-91-21162262-36-3
Molecular FormulaC₉H₁₈ClN₃OC₉H₁₈ClN₃O
Piperazine Position3-Azetidinyl2-Ethanone
Predicted IC₅₀ (EGFR)120 nM180 nM
hERG Inhibition RiskModerate (IC₅₀: ~3 μM)Low (IC₅₀: >11 μM)

Positional isomerism significantly impacts target selectivity and safety profiles. The 3-substituted derivative shows higher kinase affinity but greater hERG liability .

Future Directions

Synthetic Optimization

Introducing fluorinated acetyl groups could enhance metabolic stability without compromising solubility. Microwave-assisted synthesis may reduce reaction times from hours to minutes.

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PEGylated liposomes) may improve tumor accumulation. Preliminary in vivo studies in xenograft models are planned for 2026 .

Regulatory Considerations

Full ADME/Tox profiling and genotoxicity assays (Ames test, micronucleus) are essential before Phase I trials. Patent applications filed in 2024 (WO2024112345A1) cover composition-of-matter and antimicrobial uses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator